molecular formula C9H6ClNO B2908745 4-Chloroisoquinolin-7-ol CAS No. 1888902-20-2

4-Chloroisoquinolin-7-ol

Cat. No. B2908745
CAS RN: 1888902-20-2
M. Wt: 179.6
InChI Key: MFZIGFWIFZYQPQ-UHFFFAOYSA-N
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Description

“4-Chloroisoquinolin-7-ol” is a chemical compound with the molecular formula C9H6ClNO and a molecular weight of 179.6 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “4-Chloroisoquinolin-7-ol” and its analogues has been a subject of interest in the field of synthetic organic chemistry . A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .


Molecular Structure Analysis

The molecular structure of “4-Chloroisoquinolin-7-ol” consists of a quinoline ring which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involving “4-Chloroisoquinolin-7-ol” and its analogues are diverse and include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Safety and Hazards

The safety data sheet for a similar compound, “7-Chloro-4-hydroxyquinoline”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

The future directions for “4-Chloroisoquinolin-7-ol” and its analogues could involve further exploration of their synthesis methods, investigation of their biological and pharmaceutical activities, and development of new antimicrobial agents .

properties

IUPAC Name

4-chloroisoquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-5-11-4-6-3-7(12)1-2-8(6)9/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZIGFWIFZYQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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